(R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine
Description
(R)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is a chiral amine derivative characterized by a piperidine ring substituted with a benzyl group at the 1-position and an isopropyl group attached to the N1 atom of the ethane-1,2-diamine backbone. Its molecular formula is C17H29N3, with a molecular weight of 275.43 g/mol . The stereochemistry at the piperidin-3-yl position (R-configuration) and the presence of bulky substituents (benzyl and isopropyl) confer unique physicochemical properties, such as enhanced lipophilicity and steric hindrance, which are critical for interactions in biological systems or material applications.
Properties
IUPAC Name |
N'-[(3R)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGBFRXQGVNIW-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involves the formation of the piperidine ring followed by the introduction of the benzyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the cyclization of a suitable diamine with a benzyl halide under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated amine .
Scientific Research Applications
Chemistry
In chemistry, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine
Medically, piperidine derivatives are known for their therapeutic potential. This compound could be investigated for its potential use in treating conditions such as pain, inflammation, and neurological disorders .
Industry
In the industrial sector, ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine might be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in ring systems, substituent positions, and functional groups, leading to distinct chemical and biological behaviors. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Critical Structural Differences and Implications
Ring System Variations: Piperidine vs. Pyrrolidine: The target compound’s six-membered piperidine ring (vs. Substituent Position: The benzyl group at the piperidin-3-yl position (vs. 4-yl in or 2-yl in pyrrolidine derivatives) influences spatial orientation, affecting interactions with hydrophobic pockets in proteins .
Substituent Effects: Isopropyl vs. Benzyl vs. Aromatic Heterocycles: The benzyl group’s phenyl ring (vs. indole or dinitrophenyl in ) offers π-π stacking capabilities, which are absent in aliphatic analogs like DETA or TETA (from corrosion inhibition studies) .
Functional Group Diversity :
- The absence of coordinating groups (e.g., Schiff base ligands in ) limits the target compound’s utility in metal complexation but enhances stability in biological media.
- Compared to DNPE (with reactive nitro groups), the target compound lacks electrophilic sites, reducing reactivity but improving metabolic stability .
Q & A
Basic: What synthetic strategies are recommended for preparing (R)-N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine with high stereochemical purity?
Methodological Answer:
The synthesis should prioritize stereochemical control, particularly for the (R)-configuration. A multi-step approach could involve:
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis during key steps (e.g., piperidine ring functionalization).
- Protection-Deprotection : Protect amine groups to avoid unwanted side reactions, as seen in analogous syntheses of N1-aryl ethylenediamines .
- Characterization : Employ polarimetry, chiral HPLC, or X-ray crystallography to confirm enantiomeric purity .
Advanced: How can conflicting toxicity data for structurally similar diamines be resolved during safety assessments?
Methodological Answer:
Conflicting reports (e.g., potential carcinogenicity vs. no classification by IARC/OSHA) require systematic validation:
- In Silico Screening : Use tools like Toxtree or Derek Nexus to predict toxicity endpoints.
- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .
- Comparative Analysis : Cross-reference data from structurally analogous compounds, such as N1-benzyl derivatives, to identify structure-activity relationships .
Basic: What analytical techniques are critical for validating the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR (e.g., in CDCl3) to confirm backbone structure and substitution patterns, as demonstrated for N1-(benzothiazol-2-yl) analogs .
- HRMS : High-resolution mass spectrometry to verify molecular weight and fragmentation patterns .
- HPLC-PDA : Assess chemical purity (>98%) and detect impurities from synthetic intermediates .
Advanced: How can researchers optimize reaction yields in multi-step syntheses involving piperidine and ethylenediamine moieties?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amine alkylation steps to enhance nucleophilicity.
- Catalysis : Employ Pd-catalyzed cross-coupling for benzylpiperidine formation, as seen in diaryl diamine syntheses .
- Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediate formation and adjust reaction conditions dynamically .
Basic: What precautions are essential for handling intermediates with unstable or reactive functional groups?
Methodological Answer:
- Protective Equipment : Use P95 respirators and nitrile gloves, especially for amine intermediates prone to oxidation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify incompatible conditions .
- Waste Management : Neutralize acidic/basic byproducts before disposal to prevent environmental release .
Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological activity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilicity or redox stability.
- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina .
- MD Simulations : Study conformational stability in solution phases to guide solvent selection for reactions .
Basic: What methodologies are used to determine physicochemical properties (e.g., solubility, logP) when experimental data are unavailable?
Methodological Answer:
- Experimental Measurement : Use shake-flask methods for solubility and HPLC-based retention times for logP estimation.
- QSAR Models : Apply software like ACD/Labs or ChemAxon to predict properties based on structural analogs (e.g., N1-isopropyldiethylenetriamine) .
Advanced: How can this compound serve as a ligand in transition metal complexes for catalytic or medicinal applications?
Methodological Answer:
- Coordination Studies : Synthesize Cu(II) or Fe(III) complexes and characterize via UV-Vis, EPR, and single-crystal XRD .
- Catalytic Screening : Test activity in oxidation/reduction reactions, leveraging the chelating ability of the ethylenediamine backbone .
- Biological Assays : Evaluate antimicrobial or anticancer activity using MIC (minimum inhibitory concentration) and MTT protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
